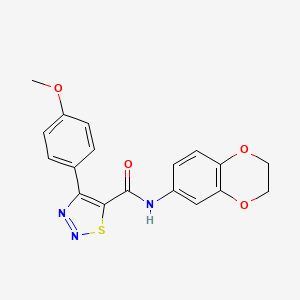![molecular formula C21H26N4O B11028081 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11028081.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
-
Benzimidazole Ring: : The compound contains a benzimidazole ring, which is a five-membered heterocyclic moiety. Benzimidazole is known for its diverse chemical and biological properties . It’s a core component in natural products like histidine, purine, histamine, and DNA structures.
-
Pyrrole Ring: : The other part of the compound features a pyrrole ring, another five-membered heterocyclic ring. Pyrrole-containing compounds play essential roles in various biological processes.
Chemical Reactions Analysis
Without precise data on this compound, we can’t discuss its specific reactions. benzimidazole derivatives often undergo reactions like oxidation, reduction, and substitution. Common reagents include acids, bases, and transition metal catalysts. The major products depend on the specific reaction conditions.
Scientific Research Applications
While direct information about this compound is scarce, benzimidazole derivatives find applications in various fields:
-
Medicine: : Benzimidazole-based drugs exhibit antimicrobial, antiviral, and antitumor activities. For instance, metronidazole (a nitroso-imidazole) is widely used as an antibacterial agent.
-
Chemistry: : Researchers use benzimidazole derivatives as building blocks for drug discovery due to their diverse pharmacological properties.
Mechanism of Action
Again, we lack specific details for this compound. benzimidazole derivatives often interact with biological targets, affecting enzymes, receptors, or DNA. Their mechanisms of action vary based on the specific substituents and functional groups.
Comparison with Similar Compounds
Unfortunately, I don’t have a list of similar compounds at the moment. exploring related benzimidazole derivatives could highlight the uniqueness of our compound.
Remember that further research and experimental data are crucial to fully understand the properties and applications of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide.
Properties
Molecular Formula |
C21H26N4O |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide |
InChI |
InChI=1S/C21H26N4O/c26-20(16-21(11-4-1-5-12-21)25-14-6-7-15-25)22-13-10-19-23-17-8-2-3-9-18(17)24-19/h2-3,6-9,14-15H,1,4-5,10-13,16H2,(H,22,26)(H,23,24) |
InChI Key |
NZEVFVXOGHNCJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCCC2=NC3=CC=CC=C3N2)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11027998.png)
![1-(3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one](/img/structure/B11028008.png)

![4-chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11028019.png)
![methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11028020.png)
![N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11028032.png)

![2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11028040.png)
![3-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B11028051.png)
![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028064.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone](/img/structure/B11028067.png)
![Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate](/img/structure/B11028072.png)
![4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine](/img/structure/B11028080.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B11028088.png)
